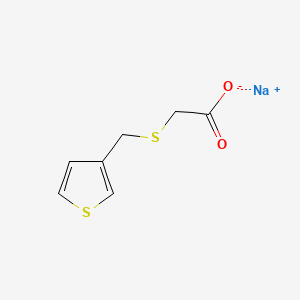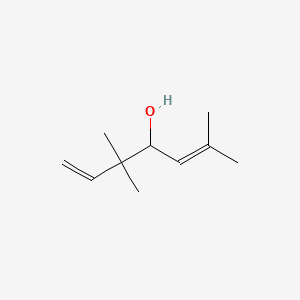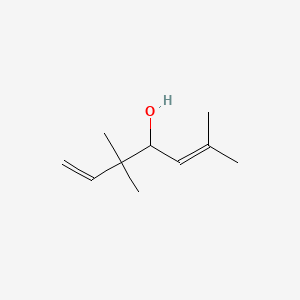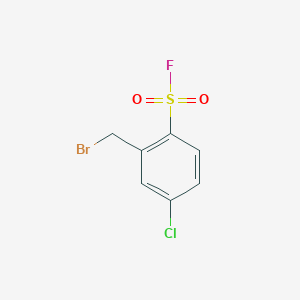
2-(Bromomethyl)-4-chlorobenzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-4-chlorobenzenesulfonyl fluoride is an organic compound that features a benzene ring substituted with bromomethyl, chlorosulfonyl, and fluoride groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-chlorobenzenesulfonyl fluoride typically involves multiple steps. One common method starts with the bromination of 4-chlorobenzenesulfonyl chloride to introduce the bromomethyl group. This is followed by the fluorination of the sulfonyl chloride group to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of phase transfer catalysts and controlled temperature and pressure conditions to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-4-chlorobenzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Electrophilic aromatic substitution: The benzene ring can undergo further substitution reactions with electrophiles.
Reduction: The sulfonyl fluoride group can be reduced to sulfonamide under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, thiols, and amines, typically under mild conditions.
Electrophilic aromatic substitution: Reagents such as nitric acid or sulfuric acid can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, and amines.
Electrophilic aromatic substitution: Products include nitro and sulfonic acid derivatives.
Reduction: Products include sulfonamides.
Applications De Recherche Scientifique
2-(Bromomethyl)-4-chlorobenzenesulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-4-chlorobenzenesulfonyl fluoride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethyl)benzenesulfonyl fluoride: Similar structure but lacks the chlorine substituent.
2-(Bromomethyl)phenylboronic acid: Contains a boronic acid group instead of the sulfonyl fluoride group.
Propriétés
Numéro CAS |
25300-35-0 |
|---|---|
Formule moléculaire |
C7H5BrClFO2S |
Poids moléculaire |
287.53 g/mol |
Nom IUPAC |
2-(bromomethyl)-4-chlorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H5BrClFO2S/c8-4-5-3-6(9)1-2-7(5)13(10,11)12/h1-3H,4H2 |
Clé InChI |
YYUMZKZFUXNTAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)CBr)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


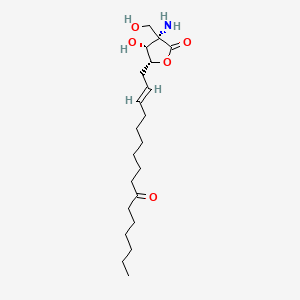
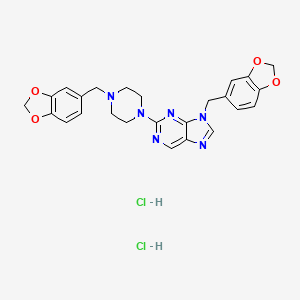
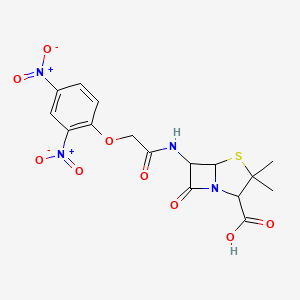
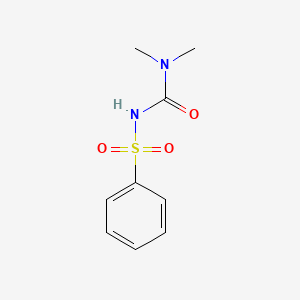
![Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B14685677.png)
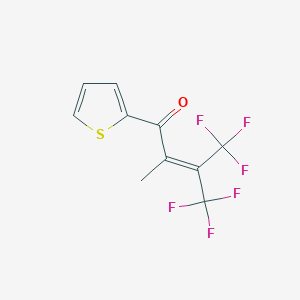
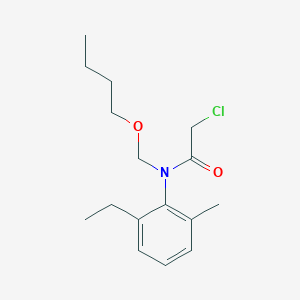
![Methyl[2-(pyridin-2-yloxy)ethyl]amine](/img/structure/B14685706.png)
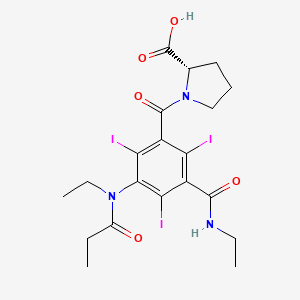
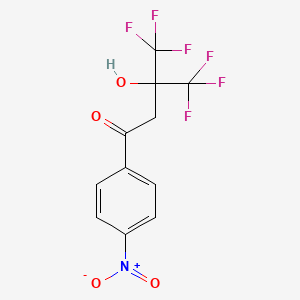
![2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]-](/img/structure/B14685719.png)
